N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a pyridazinone ring fused with a tetrahydronaphthalene moiety and a sulfonamide group
Properties
IUPAC Name |
N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18-15(19)9-13(10-16-18)17-22(20,21)14-7-6-11-4-2-3-5-12(11)8-14/h6-10,17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAVWAIUZXJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Ring: Starting from a suitable precursor such as 4-chloropyridazine, which undergoes methylation and subsequent oxidation to form the 1-methyl-6-oxopyridazin-4-yl intermediate.
Coupling with Tetrahydronaphthalene: The intermediate is then coupled with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted sulfonamides.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential use as a pharmacophore in drug design due to its structural features.
- Investigated for its activity against certain biological targets, such as enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific properties.
- Explored for its potential in agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridazinone ring can participate in π-π interactions or hydrogen bonding, modulating the activity of the target protein.
Comparison with Similar Compounds
- N-(1-methyl-6-oxopyridazin-4-yl)-piperidine-4-carboxylic acid
- N-(1-methyl-6-oxopyridazin-4-yl)-pyrrolidine-3-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the pyridazinone ring or the sulfonamide group.
- Reactivity: Variations in reactivity due to different electronic and steric effects.
- Applications: Unique applications based on the specific structural features and reactivity profiles.
N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its combination of a pyridazinone ring and a tetrahydronaphthalene moiety, which imparts unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
